molecular formula C20H31N5O B6448384 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrazine CAS No. 2549008-92-4

2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrazine

Cat. No.: B6448384
CAS No.: 2549008-92-4
M. Wt: 357.5 g/mol
InChI Key: YWFQUPCQZLKJKI-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 6 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker connected to a 4-ethylpiperazine group. This structure combines a rigid alkyne spacer with a flexible piperazine-piperidine pharmacophore, a design strategy often employed to optimize pharmacokinetic properties such as solubility and bioavailability in drug discovery . The ethyl substituent on the piperazine nitrogen may influence lipophilicity and receptor-binding interactions compared to methyl or unsubstituted analogs .

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-3-23-11-13-24(14-12-23)8-4-5-15-26-19-6-9-25(10-7-19)20-17-21-16-18(2)22-20/h16-17,19H,3,6-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFQUPCQZLKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. Pyrazine vs. Benzothiazole Derivatives describes 2-[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ6), which replaces the pyrazine core with a benzothiazole ring. In contrast, the pyrazine in the target compound may favor π-π stacking interactions in enzyme binding pockets.

B. Pyrazine vs. Cyclopenta[b]pyridine Derivatives highlights 2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, which substitutes pyrazine with a cyclopenta[b]pyridine scaffold.

Substituent Modifications

A. Piperazine N-Substituents

  • Ethyl vs. Methyl : The target compound’s 4-ethylpiperazine group (logP ~1.2) is more lipophilic than the 4-methylpiperazine analog (logP ~0.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Ethyl vs. Phenyl : In , 4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one incorporates a phenyl group on piperazine, introducing steric bulk and aromatic interactions absent in the target compound. This modification is associated with improved kinase inhibition but higher cytotoxicity .

B. Linker Variations

  • But-2-yn-1-yl vs. Prop-1-en-2-yl: describes a compound with a prop-1-en-2-yl linker instead of but-2-yn-1-yl.

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